2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide
Description
2,5-Dibromo-N-methyl-N-(pentan-3-yl)benzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by two bromine atoms at the 2- and 5-positions of the benzene ring, a methyl group, and a branched pentan-3-yl substituent on the sulfonamide nitrogen.
Properties
Molecular Formula |
C12H17Br2NO2S |
|---|---|
Molecular Weight |
399.14 g/mol |
IUPAC Name |
2,5-dibromo-N-methyl-N-pentan-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H17Br2NO2S/c1-4-10(5-2)15(3)18(16,17)12-8-9(13)6-7-11(12)14/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
VJUJXOPZRDUUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(C)S(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common method involves the bromination of n-methyl-n-(pentan-3-yl)benzene using bromine or a brominating agent under controlled conditions. The resulting dibromo compound is then reacted with a sulfonamide reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or modulating the activity of certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The closest analog identified in the literature is 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid (reported in ), which shares a similar halogenated benzene core but differs in substituents (Table 1). Key distinctions include:
- Halogen Type : Bromine (Br) in the target compound vs. chlorine (Cl) in the dichloro analog. Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å for Cl) may increase steric hindrance and alter crystal packing.
- Sulfonamide Substituents: The target compound features N-methyl and N-pentan-3-yl groups, whereas the dichloro analog has a 3-methylbutanoic acid moiety. The pentan-3-yl group introduces greater hydrophobicity compared to the carboxylic acid group, likely reducing aqueous solubility.
Table 1: Structural and Crystallographic Comparison
The dichloro analog’s crystallographic data (R factor = 0.041) indicate high structural precision, achieved via single-crystal X-ray diffraction at 293 K . The absence of comparable data for the dibromo compound suggests its crystal structure remains uncharacterized.
Biological Activity
2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological significance. The presence of bromine atoms at the 2 and 5 positions enhances its reactivity and potential interaction with biological targets. The n-methyl and pentan-3-yl substituents contribute to its lipophilicity, which may influence membrane permeability and bioactivity.
Inhibition of Kinases
Research indicates that compounds with sulfonamide groups often act as inhibitors of various kinases. For instance, structure-activity relationship (SAR) studies have shown that modifications in the sulfonamide moiety can significantly impact the inhibitory activity against kinases such as FLT3. The introduction of bromine substituents has been associated with enhanced potency against certain cancer cell lines by affecting kinase signaling pathways .
Cell Cycle Arrest and Apoptosis
The compound has been noted to induce cell cycle arrest in cancer cells. Specifically, it has been observed to promote G2/M phase arrest through the inhibition of cyclin-dependent kinases (CDKs), leading to apoptosis in various cancer models. This mode of action is critical for its potential use in cancer therapeutics .
Biological Activity Data
The following table summarizes key biological activities and findings related to 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide:
| Biological Activity | IC50 Value | Cell Line | Mechanism |
|---|---|---|---|
| Inhibition of FLT3 Kinase | 7.89 nM | MV4-11 cells | Kinase inhibition |
| Induction of Apoptosis | Not specified | Various cancer cells | Cell cycle arrest |
| Antiproliferative Activity | Not specified | PDAC xenografts | Induction of apoptosis |
Case Studies
-
Cancer Cell Proliferation
In a study examining the effects of various sulfonamide derivatives, 2,5-Dibromo-n-methyl-n-(pentan-3-yl)benzenesulfonamide demonstrated significant antiproliferative effects against pancreatic ductal adenocarcinoma (PDAC) cells. The compound inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent . -
Kinase Inhibition Studies
Further investigations into the compound's kinase inhibition profile revealed that it effectively inhibited FLT3 kinase activity at low nanomolar concentrations. This finding underscores the importance of the sulfonamide group in mediating these interactions and highlights the potential for developing targeted therapies based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
